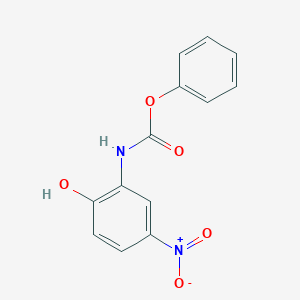

phenyl N-(2-hydroxy-5-nitrophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

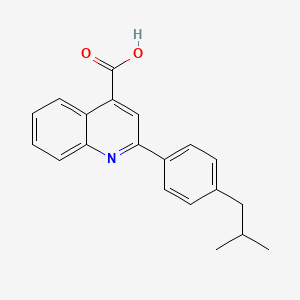

Phenyl N-(2-hydroxy-5-nitrophenyl)carbamate is a chemical compound with the formula C13H10N2O5 . It is characterized by its IUPAC name: (2-Hydroxy-5-nitro-phenyl)-carbamic acid phenyl ester . The molecular weight of this compound is 274.232 .

Synthesis Analysis

The synthesis of N-substituted ureas, which include carbamates like phenyl N-(2-hydroxy-5-nitrophenyl)carbamate, can be achieved by a nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent . This method has been found to be suitable for gram-scale synthesis of molecules with commercial applications .Molecular Structure Analysis

The molecular structure of phenyl N-(2-hydroxy-5-nitrophenyl)carbamate can be represented by the SMILES notation: OC1=C(NC(=O)OC2=CC=CC=C2)C=C(C=C1)N+=O .Chemical Reactions Analysis

Carbamates, such as phenyl N-(2-hydroxy-5-nitrophenyl)carbamate, can be synthesized through a reaction of substituted 2-hydroxybenzyl-N-methylamines with phenyl chlorocarbonates . The reaction proceeds at room temperature and can be monitored by thin-layer chromatography (TLC) .科学的研究の応用

Environmental Studies and Degradation Processes

Research on carbamates, a group to which phenyl N-(2-hydroxy-5-nitrophenyl)carbamate belongs, has focused on their environmental impact, degradation processes, and legislative considerations. Chlorpropham (CIPC), a primary N-phenyl carbamate, has been studied for its degradation through hydrolysis, biolysis, photolysis, and thermal processes. These studies are crucial for understanding the environmental fate of carbamates and ensuring regulatory compliance, especially given their use in agriculture and potential environmental toxicity (Smith & Bucher, 2012).

Atmospheric Chemistry of Nitrophenols

The occurrence and transformation of nitrophenols in the atmosphere have been reviewed, with a focus on their sources, including direct emissions and secondary formation. This research is significant for understanding the atmospheric chemistry of nitrophenols and their environmental implications, particularly regarding air quality and potential health effects (Harrison et al., 2005).

Catalytic Reduction and Organic Synthesis

Studies on the catalytic reduction of aromatic nitro compounds into amines, isocyanates, carbamates, and ureas using carbon monoxide (CO) have shown the versatility of this method in organic synthesis. This research highlights the potential of using CO as a reductant in the synthesis of various organic compounds, including those related to phenyl N-(2-hydroxy-5-nitrophenyl)carbamate (Tafesh & Weiguny, 1996).

Advanced Oxidation Processes

The degradation of acetaminophen by advanced oxidation processes (AOPs) has been reviewed, focusing on the generation of by-products and their biotoxicity. While not directly related to phenyl N-(2-hydroxy-5-nitrophenyl)carbamate, this research provides insights into the oxidative degradation mechanisms and environmental impact of organic compounds (Qutob et al., 2022).

Carcinogen Metabolism and Biomarkers

The measurement of human urinary carcinogen metabolites offers insights into the exposure and effects of carcinogens, including those related to carbamate compounds. This research underscores the importance of biomarkers in studying the impact of environmental toxins and carcinogens on human health (Hecht, 2002).

Non-Phosgene Synthesis

Non-phosgene synthesis methods for N-substituted carbamates have been explored, highlighting the importance of developing greener and safer synthetic routes for carbamate compounds. This research is particularly relevant for the sustainable production of carbamate-based chemicals, including phenyl N-(2-hydroxy-5-nitrophenyl)carbamate (Jianpen, 2014).

作用機序

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with multiple receptors, which could potentially lead to various biological activities .

Biochemical Pathways

Similar compounds have been found to participate in various biological activities, suggesting that they may affect a broad range of biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

phenyl N-(2-hydroxy-5-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-12-7-6-9(15(18)19)8-11(12)14-13(17)20-10-4-2-1-3-5-10/h1-8,16H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRXCDSJQPELHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(2-hydroxy-5-nitrophenyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2605888.png)

![Spiro[3.4]octane-2-carbaldehyde](/img/structure/B2605890.png)

![2-[(4-Chlorophenyl)methyl]-5-methoxy-1,2-dihydroisoquinolin-1-one](/img/structure/B2605891.png)

![5-(2-chlorophenyl)-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2605894.png)

![3,3'-[(3-bromophenyl)methanediyl]bis(4-hydroxy-1,6-dimethylpyridin-2(1H)-one)](/img/structure/B2605896.png)

![1-[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2605898.png)

![Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2605900.png)

![2-chloro-6-fluoro-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605904.png)